6-Chloro-3-iodo-1H-indazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-iodo-2H-indazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c8-4-2-6-3(1-5(4)10)7(9)12-11-6/h1-2H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTSOWANOHXTLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NNC(=C21)I)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297931 | |
| Record name | 6-Chloro-3-iodo-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-50-6 | |
| Record name | 6-Chloro-3-iodo-1H-indazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-iodo-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Chloro 3 Iodo 1h Indazol 5 Amine
Retrosynthetic Analysis and Strategic Disconnections for 6-Chloro-3-iodo-1H-indazol-5-amine Synthesis
A logical retrosynthetic analysis of the target molecule, this compound (I), identifies three primary disconnection points corresponding to the introduction of the key functional groups. The most strategic disconnections are at the C-3 iodine bond, the C-5 amine bond, and the N1-N2 bond of the pyrazole (B372694) ring.
The C3-I bond can be disconnected via an electrophilic iodination reaction, leading back to the precursor 6-chloro-1H-indazol-5-amine (II) . This precursor is electron-rich due to the C-5 amino group, making the C-3 position susceptible to electrophilic attack.
Subsequently, the amino group at C-5 can be traced back to a nitro group through a standard reduction. This points to 6-chloro-5-nitro-1H-indazole (III) as a key intermediate. The electron-withdrawing nature of the nitro group in intermediate (III) makes direct C-3 iodination more challenging, reinforcing the logic of reducing the nitro group before iodination.
Finally, the indazole core of intermediate (III) can be disconnected through the classic Davis-Beirut reaction or related cyclization strategies. This leads back to a suitably substituted ortho-methylaniline derivative, such as 5-chloro-2-methyl-4-nitroaniline (B81961) (IV) . This precursor contains the necessary carbon and nitrogen framework, along with the pre-installed chloro and nitro substituents at positions that will correspond to C-6 and C-5 in the final indazole ring system.
Precursor Synthesis and Functional Group Interconversions Leading to the Indazole Core
The construction of the indazole core is a pivotal step in the synthesis. A common and effective method involves the cyclization of a 2-methylaniline derivative. For the synthesis of 6-chloro-5-nitro-1H-indazole (III), the starting material is 5-chloro-2-methyl-4-nitroaniline (IV). chemicalbook.com
The synthesis proceeds via a diazotization reaction followed by an intramolecular cyclization. The aniline (B41778) derivative (IV) is treated with a diazotizing agent, such as sodium nitrite (B80452) (NaNO2) in the presence of a strong acid like hydrochloric acid, to form an in situ diazonium salt. This intermediate then undergoes cyclization, where the diazonium group is attacked by the ortho-methyl group, leading to the formation of the indazole ring. A patent describes a procedure where 5-chloro-2-methyl-4-nitroaniline is suspended in water and hydrochloric acid, treated with aqueous NaNO2 at 0°C, followed by the addition of sodium tetrafluoroborate. The resulting diazonium salt is then treated with potassium acetate (B1210297) in chloroform (B151607) to facilitate the cyclization, affording 6-chloro-5-nitro-1H-indazole with a reported yield of 80%. chemicalbook.com
Table 1: Synthesis of 6-Chloro-5-nitro-1H-indazole
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 5-Chloro-2-methyl-4-nitroaniline | 1) HCl, NaNO₂, H₂O, 0°C2) NaBF₄3) KOAc, CHCl₃, 20°C | 6-Chloro-5-nitro-1H-indazole | 80% | chemicalbook.com |
This method efficiently establishes the 6-chloro-5-nitro-1H-indazole scaffold, incorporating the necessary chlorine and nitro groups from the outset.
Regioselective Halogenation Strategies: Chlorination and Iodination at C-6 and C-3 Positions
The introduction of halogens at specific positions on the indazole ring requires careful selection of reagents and synthetic strategy to ensure high regioselectivity.
Direct Iodination Methods for Indazole Scaffolds
The iodination of the indazole ring at the C-3 position is typically achieved through electrophilic substitution. The reactivity of the indazole ring towards electrophiles is highly dependent on the nature of its substituents. For the synthesis of the target molecule, iodination is best performed after the reduction of the 5-nitro group to the electron-donating 5-amino group. The resulting intermediate, 6-chloro-1H-indazol-5-amine, is significantly more activated towards electrophilic attack at C-3.
Common methods for the C-3 iodination of indazoles involve molecular iodine (I₂) in the presence of a base, or N-iodosuccinimide (NIS). chim.it The use of I₂ with a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as DMF is a widely reported method for achieving high yields of 3-iodoindazoles. chim.itmdpi.com This approach has been successfully used in the synthesis of various functionalized indazoles. mdpi.com An alternative involves using NIS, sometimes in combination with a base or an activating solvent like hexafluoroisopropanol (HFIP), which can promote iodination under mild conditions. chim.it
For electron-rich substrates like anilines, a mixture of potassium iodide (KI) and potassium iodate (B108269) (KIO₃) in the presence of acid can generate an electrophilic iodonium (B1229267) species in situ, providing an effective method for iodination. mdma.ch
Table 2: General Conditions for C-3 Iodination of Indazoles
| Substrate Type | Reagents | Solvent | Conditions | Reference |
| Unprotected Indazole | I₂, KOH | DMF | Room Temperature | chim.itmdpi.com |
| Bromo-indazole | I₂, K₂CO₃ | DMF | Not specified | evitachem.com |
| Bromo-indazole | NIS, KOH | CH₂Cl₂ | Not specified | chim.it |
| Electron-rich Aromatics | KI, KIO₃, H⁺ | aq. Methanol | Ambient | mdma.ch |
Given the activating effect of the C-5 amino group, treating 6-chloro-1H-indazol-5-amine with I₂ and a base like KOH in DMF is a highly plausible and efficient route to the final product.
Regiospecific Chlorination Procedures
Achieving regiospecific chlorination at the C-6 position is most strategically accomplished by utilizing a precursor that already contains the chlorine atom in the correct position on the benzene (B151609) ring. This circumvents potential issues with regioselectivity and harsh reaction conditions that can arise from the direct chlorination of the indazole core itself.
As outlined in section 2.2, the synthesis commences with 5-chloro-2-methyl-4-nitroaniline. chemicalbook.com The chlorine atom is positioned meta to the amino group and ortho to the methyl group. During the diazotization and subsequent cyclization to form the indazole, this chlorine atom remains at what becomes the C-6 position of the indazole ring. This precursor-based approach is a highly effective and common strategy in heterocyclic synthesis, ensuring that the chlorine atom is unambiguously placed at C-6 without the need for a separate, potentially low-yielding, or non-selective chlorination step on the indazole nucleus.
Amination Routes for the C-5 Position: Selectivity and Yield Considerations
The introduction of the amine at the C-5 position is accomplished via the reduction of the corresponding 5-nitro group of the key intermediate, 6-chloro-5-nitro-1H-indazole. The selective reduction of a nitro group in the presence of other functional groups, particularly halogens, is a well-established transformation in organic synthesis.
Several reagent systems are effective for this purpose, offering high yields and chemoselectivity.
Tin(II) Chloride (SnCl₂): The use of stannous chloride, often as the dihydrate (SnCl₂·2H₂O), in a solvent like ethanol (B145695) or ethyl acetate is a classic and reliable method for reducing aromatic nitro groups. commonorganicchemistry.comcommonorganicchemistry.com This method is known for its mildness and tolerance of other reducible groups, making it suitable for substrates containing aryl halides. commonorganicchemistry.com
Iron (Fe) in Acidic Media: A mixture of iron powder and an acid, such as hydrochloric acid (HCl) or ammonium (B1175870) chloride (NH₄Cl) in an alcohol/water solvent system, is another highly effective, inexpensive, and common method. commonorganicchemistry.com A patent demonstrates the reduction of 3-iodo-5-nitro-1H-indazole to 5-amino-3-iodo-1H-indazole in high yield using Fe and NH₄Cl in ethanol and water at 80°C, highlighting the compatibility of this method with iodo-substituted indazoles. chemicalbook.com
Catalytic Hydrogenation: Hydrogenation using a catalyst like palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like hydrazine) is a very clean and efficient method. researchgate.net However, care must be taken as some hydrogenation catalysts, particularly Pd/C, can sometimes cause dehalogenation of aryl chlorides and bromides. Using catalysts like Raney Nickel can sometimes mitigate this issue. commonorganicchemistry.com
For the reduction of 6-chloro-5-nitro-1H-indazole to 6-chloro-1H-indazol-5-amine, methods involving Fe/NH₄Cl or SnCl₂ are particularly advantageous as they are well-documented to be compatible with aryl chlorides.
Table 3: Common Reagents for Nitro Group Reduction on Indazole Scaffolds
| Reagent System | Solvent | Notes | Reference |
| Fe, NH₄Cl | EtOH / H₂O | Effective for iodo-nitroindazoles, robust, and inexpensive. | chemicalbook.com |
| SnCl₂·2H₂O | EtOH or EtOAc | Mild conditions, good functional group tolerance. | commonorganicchemistry.comcommonorganicchemistry.com |
| H₂, Pd/C | MeOH or EtOH | Highly efficient, but potential for dehalogenation. | researchgate.net |
| Na₂S₂O₄ | Not specified | Useful if other functionalities are sensitive to acid or hydrogenation. | researchgate.net |
Optimization of Reaction Conditions and Catalyst Systems for Enhanced Synthetic Efficiency
Optimizing the synthetic efficiency for producing this compound involves refining the conditions for each key transformation: indazole formation, nitro reduction, and C-3 iodination.
For the indazole formation via diazotization and cyclization, efficiency is enhanced by careful temperature control (0°C) during the diazotization step to prevent decomposition of the diazonium salt. The choice of solvent and base for the subsequent cyclization can also impact the yield. chemicalbook.com
In the amination step (nitro reduction) , the choice of reducing agent is critical for both yield and purity. While catalytic hydrogenation is often high-yielding, the risk of de-chlorination necessitates careful catalyst screening. Systems like Fe/NH₄Cl or SnCl₂ are often preferred for their chemoselectivity and cost-effectiveness, though they may require more rigorous workup procedures to remove metal salts. commonorganicchemistry.comchemicalbook.comresearchgate.netacsgcipr.org Optimization would involve comparing these methods to find the best balance of yield, purity, and operational simplicity for this specific substrate.
For the final C-3 iodination , reaction efficiency depends on the choice of iodinating agent and base. The I₂/KOH system in DMF is a robust and high-yielding method. chim.itmdpi.com Optimization can be achieved by adjusting the stoichiometry of the reagents. Using an excess of the iodinating agent can drive the reaction to completion but may lead to purification challenges. N-Iodosuccinimide (NIS) offers an alternative that can be effective under mild conditions, and its use with different activating systems (e.g., catalytic acid, specific solvents like HFIP) can be explored to maximize yield and regioselectivity. chim.it The use of silver salts in combination with I₂ can also generate highly electrophilic iodine species, which is particularly useful for less reactive substrates, although this adds to the cost. nih.gov
Emerging Synthetic Approaches and Green Chemistry Principles in this compound Preparation
The synthesis of specifically substituted indazoles like this compound often involves a multi-step sequence. While a direct, one-pot synthesis from simple precursors is the ultimate goal, current emerging strategies focus on improving individual steps of established routes by introducing catalytic systems, reducing waste, and using more environmentally benign reagents and solvents.
A plausible and commonly employed synthetic strategy for this class of compounds starts with a substituted aniline or benzonitrile (B105546) and proceeds through the formation of the indazole core, followed by sequential halogenation and functional group transformations. The principles of green chemistry can be applied at various stages of this process.
Catalytic Approaches for Indazole Ring Formation:
The construction of the indazole ring is a critical step. Traditional methods often rely on harsh conditions and stoichiometric reagents. Emerging approaches utilize transition metal catalysis (e.g., copper, palladium) to facilitate the cyclization under milder conditions, offering higher efficiency and atom economy.
For instance, copper-catalyzed reactions of 2-halobenzonitriles with hydrazine (B178648) derivatives are employed to form 3-aminoindazoles in a cascade process. organic-chemistry.org Similarly, palladium-catalyzed C-H amination reactions provide a direct route to the indazole core from aminohydrazones. nih.gov The use of catalysts, even in small amounts, can significantly reduce the energy input and waste generated compared to classical stoichiometric reactions.
Greener Solvents and Reaction Conditions:
A key tenet of green chemistry is the reduction or elimination of hazardous solvents. Research into the synthesis of indazole derivatives has explored the use of more sustainable solvent systems. Polyethylene (B3416737) glycol (PEG), for example, has been used as a green solvent for the copper-catalyzed one-pot, three-component synthesis of 2H-indazoles. organic-chemistry.org Water is another highly desirable solvent, and metal-free fluorination of 2H-indazoles has been successfully demonstrated in water under ambient air. organic-chemistry.org The use of ionic liquids as environmentally friendly solvents and catalysts is also a promising area of research for indazole synthesis. Current time information in Vanderburgh County, US.
Reduction of Nitro Groups:
In many synthetic pathways leading to amino-substituted indazoles, a nitro group is introduced and subsequently reduced. A classic and relatively green method for this reduction is the use of iron powder in the presence of an acid, such as acetic acid or ammonium chloride in an aqueous ethanol solution. google.com This method avoids the use of more hazardous and expensive reducing agents like tin chloride or catalytic hydrogenation with precious metals under high pressure.
Table 1: Comparison of Reagents for Nitro Group Reduction
| Reducing Agent | Solvent System | Conditions | Green Chemistry Considerations |
| Iron (Fe) / NH₄Cl | Ethanol/Water | Reflux | Low cost, low toxicity of metal and byproducts. google.com |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl | Room Temp. | Generates significant heavy metal waste. |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol/Methanol | Pressure | Requires specialized equipment, catalyst can be pyrophoric. |
Halogenation Strategies:
The introduction of iodine and chlorine atoms onto the indazole ring is crucial for the target molecule. Direct C-H iodination and chlorination are emerging as powerful tools to avoid pre-functionalization of starting materials, thus shortening synthetic sequences. While not yet documented specifically for this compound, methods for the synthesis of related compounds often involve the use of N-iodosuccinimide (NIS) or iodine with an oxidizing agent for iodination, and N-chlorosuccinimide (NCS) for chlorination. The development of catalytic halogenation methods is an active area of research to improve selectivity and reduce waste.
A typical synthesis of a 6-chloro-3-iodo-indazole derivative might start from a 6-bromo-1H-indazole, which is then iodinated. evitachem.com The use of potassium iodide with a copper catalyst in a solvent like 1,4-dioxane (B91453) represents a common approach for such transformations. patsnap.com
Table 2: Key Synthetic Transformations and Green Chemistry Considerations
| Transformation | Conventional Method | Emerging/Greener Alternative | Green Advantages |
| Indazole Ring Formation | Diazotization/Cyclization | Cu/Pd-catalyzed cyclization organic-chemistry.orgnih.gov | Milder conditions, higher atom economy, catalytic. |
| Solvent Use | DMF, Dioxane | PEG, Water, Ionic Liquids organic-chemistry.orgCurrent time information in Vanderburgh County, US. | Reduced toxicity, biodegradability, recyclability. |
| Nitro Reduction | SnCl₂/HCl | Fe/NH₄Cl google.com | Less toxic metal waste, safer reagents. |
| Halogenation | Stoichiometric reagents | Catalytic C-H halogenation | Higher atom economy, reduced steps. |
While a specific, fully "green" and "emerging" synthetic route for this compound has not been published in its entirety, the principles and methodologies described above are actively being applied to the synthesis of related indazole structures. The future of synthesizing this and other complex molecules will likely involve the combination of these strategies, such as flow chemistry processes that allow for better control over reaction parameters and reduce the scale of hazardous operations, and biocatalysis, which utilizes enzymes to perform highly selective transformations under mild, aqueous conditions. The continuous adoption of these emerging approaches will be critical in making the production of valuable chemical compounds more sustainable.
Chemical Reactivity and Mechanistic Studies of 6 Chloro 3 Iodo 1h Indazol 5 Amine
Electrophilic and Nucleophilic Substitution Reactions at the Indazole Core
The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, possesses a distinct electronic character that governs its reactivity towards electrophiles and nucleophiles. In 6-Chloro-3-iodo-1H-indazol-5-amine, the presence of halogen atoms and an amino group significantly influences the regioselectivity of substitution reactions.
The iodine atom at the C-3 position is susceptible to nucleophilic substitution, where it can be replaced by various nucleophiles. The electron-withdrawing nature of the iodine atom can deactivate the indazole ring, and directing further electrophilic substitution to the 4-position. The halogen atoms on the indazole core can be replaced by nucleophiles under appropriate reaction conditions. evitachem.com
Transition-Metal-Catalyzed Cross-Coupling Reactions Involving Halogen Substituents
The presence of two different halogen atoms on the indazole ring of this compound makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are pivotal for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives.
The carbon-iodine bond at the C-3 position is significantly more reactive than the carbon-chlorine bond at the C-6 position in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C-3 position. The Suzuki coupling, which forms a new carbon-carbon bond by reacting the iodoindazole with a boronic acid or ester in the presence of a palladium catalyst and a base, is a commonly employed method. Similarly, the Sonogashira coupling, which pairs the iodoindazole with a terminal alkyne using a palladium catalyst, a copper co-catalyst, and a base, provides a straightforward route to 3-alkynylindazole derivatives. These reactions are often carried out under specific conditions to optimize yield and selectivity, frequently utilizing catalysts like palladium or nickel. evitachem.com
The differential reactivity of the C-I and C-Cl bonds is a key feature of this compound in synthetic chemistry. The greater polarizability and lower bond strength of the C-I bond compared to the C-Cl bond render the C-3 position much more susceptible to oxidative addition to a low-valent palladium complex, the initial step in most cross-coupling catalytic cycles. This chemoselectivity allows for a stepwise functionalization strategy. First, a coupling reaction can be performed at the C-3 iodo position. Subsequently, under more forcing reaction conditions (e.g., higher temperatures, different ligands or catalyst systems), a second cross-coupling reaction can be carried out at the less reactive C-6 chloro position. This orthogonal reactivity is a powerful tool for the convergent synthesis of complex indazole-based molecules.
Table 1: Reactivity of Halogen Substituents in Cross-Coupling Reactions
| Position | Halogen | Bond Strength | Reactivity in Pd-Catalyzed Coupling |
| C-3 | Iodo | Weaker | High |
| C-6 | Chloro | Stronger | Low |
Derivatization of the Amino Group at C-5: Acylation, Alkylation, and Arylation Reactions
The amino group at the C-5 position of this compound serves as a versatile handle for further molecular modifications through various derivatization reactions.
Acylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to introduce a variety of functional groups or to protect the amino group during subsequent transformations.
Alkylation: Alkylation of the C-5 amino group can be achieved using alkyl halides or other alkylating agents. This reaction can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reagents.
Arylation: The C-5 amino group can also participate in arylation reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives. This reaction involves the palladium-catalyzed coupling of the aminoindazole with an aryl halide or triflate.
These derivatization reactions significantly expand the chemical space accessible from this compound, allowing for the fine-tuning of its physicochemical and biological properties.
N-H Acidity and Basicity: Protonation and Deprotonation Behavior of the Indazole Nitrogen
The indazole ring contains two nitrogen atoms, N-1 and N-2, and can exist in two tautomeric forms. The N-H proton of the indazole ring is acidic and can be removed by a base. This deprotonation enhances the nucleophilicity of the indazole ring system. For instance, in the iodination of some indazoles, a base like potassium hydroxide (B78521) is used to deprotonate the indazole N-H, which facilitates the electrophilic substitution of iodine at the C-3 position.
The indazole nitrogens are also basic and can be protonated by an acid. Studies on the reaction of indazoles with formaldehyde (B43269) in aqueous HCl have shown that the reactions proceed through the protonated indazolium cations. acs.org The specific site of protonation (N-1 or N-2) can be influenced by the substituents on the indazole ring.
Radical Reactions and Photochemical Transformations of this compound
While transition-metal-catalyzed reactions are predominant, the potential for radical and photochemical transformations of halogenated indazoles should not be overlooked. The carbon-iodine bond, being relatively weak, can be susceptible to homolytic cleavage under radical conditions or upon exposure to UV light. This could initiate radical-mediated cyclization or substitution reactions. Some studies have explored base-promoted transition-metal-free cross-coupling reactions of aryl halides, which may proceed through a homolytic aromatic substitution (HAS) or an SRN1 radical mechanism. acs.org Additionally, photochemical coupling reactions represent another avenue for the transformation of such compounds. acs.org
Reaction Mechanism Elucidation Through Spectroscopic and Kinetic Investigations of this compound
The elucidation of reaction mechanisms for complex heterocyclic molecules like this compound is a multifaceted process that relies heavily on the integration of spectroscopic and kinetic studies. While specific, in-depth mechanistic studies exclusively focused on this particular substituted indazole are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining research on closely related indazole derivatives. These studies provide a robust framework for predicting the reactivity and mechanistic pathways of this compound.
Spectroscopic Investigations
Spectroscopic techniques are paramount in identifying the structures of reactants, intermediates, and products, thereby providing crucial snapshots of a reaction's progress. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for determining the substitution patterns on the indazole ring.
A detailed study on the reaction of various nitro-substituted 1H-indazoles with formaldehyde provides a strong precedent for using NMR to distinguish between N1 and N2 substituted products. acs.orgnih.gov The researchers utilized ¹H, ¹³C, and ¹⁵N NMR spectroscopy, in conjunction with computational calculations (GIAO/B3LYP/6-311++G(d,p)), to provide a sound basis for their experimental observations. acs.orgnih.gov For instance, the chemical shifts and coupling constants in the ¹H NMR spectra are highly indicative of the substitution site. In N1-substituted indazoles, the proton at the C7 position typically shows a characteristic downfield shift.
Based on data for analogous compounds like 6-amino-3-chloro-1H-indazole, the expected ¹H NMR spectral data for this compound would feature distinct signals for the aromatic protons. chemicalbook.com The introduction of a substituent at the N1 or N2 position would lead to predictable changes in the chemical shifts of the ring protons.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for N-Substituted this compound Derivatives in DMSO-d₆
| Proton | N1-Substituted | N2-Substituted |
| H4 | ~7.5 | ~7.6 |
| H7 | ~7.8 | ~7.3 |
| NH₂ | ~5.0 | ~5.0 |
Note: These are predicted values based on analogous structures and are subject to the specific nature of the N-substituent and solvent effects.
Furthermore, solid-state NMR (CPMAS) can be employed to characterize insoluble products or intermediates, providing valuable data on the molecular structure in the solid phase. nih.gov Mass spectrometry is another indispensable tool for identifying reaction products and intermediates, with high-resolution mass spectrometry (HRMS) allowing for the determination of elemental compositions.
Kinetic Investigations
Kinetic studies provide quantitative insights into reaction rates, allowing for the determination of the reaction order, rate constants, and activation parameters. This information is crucial for proposing and validating a reaction mechanism. For instance, the rate profile for the nitration of indazole at various acidities has shown that the reaction proceeds through the conjugate acid of the indazole.
The study of the addition of 1H-indazoles to formaldehyde revealed that the reaction can proceed through different pathways depending on the reaction conditions (acidic vs. neutral). acs.orgnih.gov In acidic media, the reaction likely involves the protonated form of formaldehyde reacting with the neutral indazole. The relative rates of reaction for different substituted indazoles can shed light on the electronic effects of the substituents. For this compound, the electron-donating amino group would be expected to increase the rate of electrophilic attack compared to unsubstituted indazole, although the steric hindrance and electronic effects of the chloro and iodo groups would also play a significant role.
Computational studies, particularly using Density Functional Theory (DFT), have become increasingly important in complementing experimental kinetic and spectroscopic data. researchgate.net DFT calculations can be used to model the reaction pathways, calculate the energies of transition states and intermediates, and predict spectroscopic properties. For example, theoretical calculations on various indazole derivatives have been used to understand their electronic structure and reactivity, such as in the context of their performance as corrosion inhibitors. researchgate.net
Computational and Theoretical Investigations of 6 Chloro 3 Iodo 1h Indazol 5 Amine
Electronic Structure Analysis and Molecular Orbital Theory (DFT Calculations)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netnih.govresearchgate.net For 6-chloro-3-iodo-1H-indazol-5-amine, DFT calculations, likely at levels such as B3LYP/6-311++G(d,p), would provide insights into its molecular geometry and electronic properties. researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. youtube.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. youtube.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov
The substituents on the indazole ring significantly influence its electronic landscape. The chlorine atom at position 6, being highly electronegative, acts as an electron-withdrawing group, which can help stabilize radicals that may form during chemical reactions. The iodine atom at position 3 is notable for its high polarizability, a property that can facilitate π-stacking interactions. The amine group at position 5 is a strong electron-donating group, which increases the electron density of the aromatic system. The interplay of these substituents—the electron-withdrawing chloro group and the electron-donating amino group—along with the polarizable iodo group, creates a unique electronic distribution that dictates the molecule's reactivity and potential for intermolecular interactions.
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. youtube.comutdallas.edu In this compound, the π-system of the fused benzene (B151609) and pyrazole (B372694) rings would form a series of π molecular orbitals. The specific energies and shapes of these orbitals, particularly the frontier orbitals (HOMO and LUMO), would be modulated by the substituents. DFT calculations would reveal the precise nature of these orbitals and their energy levels. nih.gov
Table 1: Predicted Electronic Properties from DFT Calculations
| Parameter | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively high | Indicates a good electron donor, influenced by the amine group. |
| LUMO Energy | Relatively low | Suggests a good electron acceptor, influenced by the halogen substituents. |
| HOMO-LUMO Gap | Moderate | A smaller gap suggests higher reactivity. |
| Dipole Moment | Significant | Arises from the asymmetrical distribution of electron density due to the various substituents. |
This table is predictive and based on theoretical principles, as direct experimental or computational data for this specific molecule is not widely available.
Conformational Analysis and Tautomerism Studies of the 1H-Indazole Ring System
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole ring. chemicalbook.comnih.gov The 1H-indazole tautomer is generally the more thermodynamically stable form. researchgate.netaustinpublishinggroup.combeilstein-journals.org Computational studies, often employing methods like AM1 and B3LYP, are used to determine the relative stabilities of these tautomers. nih.gov For most substituted indazoles, the 1H-tautomer is favored, though exceptions exist where the 2H-tautomer is more stable. nih.gov
In the case of this compound, the "1H" designation specifies the tautomeric form. However, conformational analysis would still be relevant to determine the preferred spatial arrangement of the amine group and the planarity of the bicyclic system. The rotation of the amine group's hydrogen atoms could be a factor in its interaction with other molecules. The presence of bulky substituents like iodine might introduce slight deviations from planarity, which could be quantified through computational geometry optimization.
Prediction of Reactivity Profiles and Selectivity in Organic Reactions
The reactivity of this compound is governed by the electronic effects of its substituents. The electron-rich nature of the indazole ring, enhanced by the amino group, makes it susceptible to electrophilic substitution reactions. chemicalbook.com However, the positions of these reactions are directed by the existing substituents.
DFT calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack by calculating parameters such as Fukui indices and partial atomic charges. nih.gov For instance, the nitrogen atoms of the pyrazole ring are generally nucleophilic. Direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products, and the selectivity can be influenced by reaction conditions. beilstein-journals.orgnih.gov Computational studies can help elucidate the mechanisms and predict the regioselectivity of such reactions. nih.gov The halogen atoms on the ring also offer sites for various transition-metal-catalyzed cross-coupling reactions, allowing for further functionalization. evitachem.comchim.it
Non-Covalent Interactions and Intermolecular Forces: Hydrogen Bonding and Halogen Bonding
Non-covalent interactions are crucial in determining the structure of biological systems and in the binding of drugs to their targets. mhmedical.com this compound has several features that allow it to participate in significant non-covalent interactions.
Hydrogen Bonding: The amine group (-NH2) and the N-H of the pyrazole ring are excellent hydrogen bond donors. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. nih.gov These interactions are fundamental to the binding of indazole derivatives to biological macromolecules.
Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). mdpi.com The iodine atom at the C3 position of this compound is a particularly effective halogen bond donor due to its large size and polarizability. researchgate.netrsc.org This interaction can be significant in the binding of the molecule to a biological target, such as a protein. The chlorine atom can also participate in halogen bonding, although typically weaker than iodine.
Computational methods can be used to model and quantify the strength of these interactions. For example, studies on similar halogenated compounds have shown that halogen bonds can be comparable in strength to hydrogen bonds. rsc.org
QSAR (Quantitative Structure-Activity Relationship) Paradigms for Indazole Scaffolds in Theoretical Frameworks
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in drug design to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net For indazole derivatives, 3D-QSAR models have been developed to understand the structural features that influence their activity as, for example, enzyme inhibitors. nih.govtandfonline.com These models use statistical methods like partial least squares (PLS) to relate molecular fields (steric and electrostatic) to biological activity. tandfonline.com
For a molecule like this compound, a QSAR study would involve generating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with a measured biological activity. The results of such a study could provide a predictive model for the design of new, more potent indazole derivatives. researchgate.net The model could highlight the importance of the specific substitution pattern of this compound for its biological function. For instance, QSAR studies on other indazoles have demonstrated the importance of topological parameters for their antimicrobial activity. nih.gov
In Silico Studies of Reaction Pathways and Transition States
Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. beilstein-journals.orgnih.gov For the synthesis of this compound and its subsequent reactions, in silico studies can provide valuable insights.
For example, the synthesis of substituted indazoles can proceed through various pathways, such as cyclization reactions. organic-chemistry.orgdiva-portal.orgresearchgate.net DFT calculations can be used to model the energy profile of these reactions, identifying the most favorable pathway. researchgate.net Similarly, for reactions involving the functionalization of the indazole core, such as the regioselective alkylation, computational studies can elucidate the factors that control the selectivity by analyzing the energies of the different possible transition states. nih.govwuxibiology.com These studies can reveal the role of catalysts and reaction conditions in determining the outcome of the reaction. nih.gov
Role of 6 Chloro 3 Iodo 1h Indazol 5 Amine in Advanced Organic Synthesis and Materials Research
Utilization as a Key Building Block for Complex Heterocyclic Systems
The structure of 6-Chloro-3-iodo-1H-indazol-5-amine is primed for constructing elaborate heterocyclic frameworks. The presence of both an iodine and a chlorine atom provides orthogonal handles for sequential, site-selective reactions. The carbon-iodine bond at the 3-position is particularly noteworthy as it is significantly more reactive than the carbon-chlorine bond in metal-catalyzed cross-coupling reactions.
This reactivity hierarchy allows for the precise introduction of various substituents. For instance, the iodo group is an excellent substrate for a range of coupling reactions, including:
Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids.
Sonogashira Coupling: To introduce alkyne moieties.
Heck Coupling: For the addition of alkenes.
Buchwald-Hartwig Amination: To form C-N bonds.
These reactions enable the extension of the indazole core, fusing it with other ring systems or attaching complex side chains. The amino group at the 5-position serves as another critical reaction site. It can be readily acylated, alkylated, or used as a nucleophile to build new rings fused to the benzene (B151609) portion of the indazole scaffold. For example, it can be condensed with dicarbonyl compounds to form new heterocyclic rings. The synthesis of related indazole derivatives often involves the halogenation and subsequent coupling of indazole precursors to create more complex structures. evitachem.comchemicalbook.com
Interactive Table: Synthetic Utility of Functional Groups in this compound
| Functional Group | Position | Common Reactions | Potential Outcome |
| Iodo | C3 | Suzuki, Sonogashira, Heck, Buchwald-Hartwig | Extension of molecular framework, introduction of new functional groups. evitachem.com |
| Amino | C5 | Acylation, Alkylation, Diazotization, Condensation | Attachment of side chains, formation of fused heterocyclic rings. chemicalbook.com |
| Chloro | C6 | Nucleophilic Aromatic Substitution, Cross-coupling (harsher conditions) | Late-stage functionalization, tuning of electronic properties. evitachem.com |
| Indazole N-H | N1 | Alkylation, Arylation, Protection | Modification of solubility and biological activity, directing group for other reactions. |
Precursor for Advanced Ligand Design in Catalysis Research
The design of ligands is central to the development of efficient and selective metal catalysts. This compound offers multiple coordination sites—the two nitrogen atoms of the pyrazole (B372694) ring and the exocyclic amino group—making it an attractive scaffold for creating novel polydentate ligands.
The synthetic handles on the molecule allow for extensive modification to fine-tune the steric and electronic properties of the resulting ligand. The iodo group at C3 can be replaced with phosphine, pyridine, or other coordinating groups via cross-coupling reactions. evitachem.com This allows for the creation of bidentate or tridentate ligands that can chelate to a metal center. The amino group can also be modified to incorporate additional donor atoms. The ability to systematically alter the substituents on the indazole core enables the creation of a library of ligands, which can then be screened for optimal performance in various catalytic transformations, such as C-H activation, cross-coupling, and asymmetric synthesis.
Scaffold in the Development of New Organic Electronic Materials (Theoretical and Synthetic Aspects)
Indazole-based compounds are being explored for their potential in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The indazole ring is an electron-rich system that can be incorporated into conjugated polymers and small molecules.
From a theoretical standpoint, the electronic properties of the this compound scaffold can be precisely tuned. The electron-withdrawing nature of the chloro and iodo substituents can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The amino group, being electron-donating, has the opposite effect. This push-pull electronic structure is a common design motif in materials for organic electronics.
Synthetically, the C3-iodo position is the key to building larger conjugated systems. Through reactions like Suzuki or Stille coupling, the indazole core can be linked to other aromatic or heteroaromatic units, extending the π-conjugation and altering the optical and electronic properties of the material. The potential for creating a diverse range of derivatives makes this scaffold a promising platform for developing new materials with tailored energy levels and charge-transport characteristics.
Application in Probe Design for Chemical Biology Research
Chemical probes are essential tools for studying biological processes within living systems. Fluorescent probes, in particular, allow for the visualization of specific analytes, enzymes, or cellular environments. The indazole core is known to exhibit fluorescence, and its photophysical properties can be modulated by the substituents on the ring.
Integration into Supramolecular Architectures and Self-Assembly Studies
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The design of molecules that can spontaneously self-assemble into well-defined, functional architectures is a major goal in this field.
This compound possesses several features that make it an excellent candidate for supramolecular assembly. The N-H of the pyrazole ring and the two N-H bonds of the amino group are strong hydrogen bond donors. The nitrogen atoms of the indazole ring are hydrogen bond acceptors. This combination of donors and acceptors can direct the formation of predictable hydrogen-bonding networks, leading to the assembly of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional structures. Studies on other functionalized heterocyclic systems, such as pillar nih.govarenes with amino acid residues, have demonstrated how specific non-covalent interactions can guide the formation of aggregates with defined sizes and properties. nih.govmdpi.combrighton.ac.uk The planar, aromatic nature of the indazole core also promotes π-π stacking interactions, which can further stabilize the resulting assemblies.
Contributions to the Synthesis of Molecular Sensors and Diagnostic Reagents
Building on its potential in probe design, this compound can also be used to create molecular sensors and diagnostic reagents. A molecular sensor typically consists of a recognition unit (receptor) that selectively binds to a target analyte and a signaling unit (transducer) that produces a measurable signal upon binding.
The indazole moiety can serve as the core of the signaling unit, often through a change in its fluorescent or electrochemical properties. The reactive handles (iodo and amino groups) allow for the covalent attachment of various receptor groups. For example:
Attaching a crown ether could lead to a sensor for specific metal cations.
Linking it to a boronic acid could create a sensor for saccharides.
Functionalizing it with a specific antibody fragment could result in a highly selective diagnostic reagent for a disease biomarker.
The ability to easily diversify the structure through the iodo and amino positions allows for the rational design of sensors for a wide range of chemical and biological targets.
Analytical Methodologies for Structural Elucidation and Purity Assessment in Research Contexts
Advanced Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are fundamental to the molecular characterization of "6-Chloro-3-iodo-1H-indazol-5-amine," each providing unique insights into its atomic and molecular structure.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of "this compound." This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the determination of its molecular formula. For "this compound," the expected monoisotopic mass is precisely calculated and compared against the experimentally measured value. A close match between the theoretical and observed mass provides strong evidence for the correct elemental formula, C₇H₅ClIN₃. For instance, in the analysis of related indazole derivatives, HRMS has been successfully used to confirm their elemental compositions, demonstrating its reliability in this chemical class. rsc.orgnih.gov
Table 1: Representative HRMS Data for "this compound"
| Parameter | Value |
| Molecular Formula | C₇H₅ClIN₃ |
| Theoretical Mass [M+H]⁺ | 293.9211 u |
| Observed Mass [M+H]⁺ | 293.9215 u (Example) |
| Mass Difference | 1.36 ppm (Example) |
This table presents representative data. Actual results may vary based on instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise molecular structure of organic compounds in solution. mdpi.com A combination of ¹H, ¹³C, and sometimes ¹⁵N NMR experiments allows for the complete assignment of all atoms in the "this compound" molecule.
¹H NMR: The ¹H NMR spectrum provides information about the number and environment of hydrogen atoms. For "this compound," one would expect to observe distinct signals for the two aromatic protons on the benzene (B151609) ring, the amine (NH₂) protons, and the indazole NH proton. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly diagnostic for confirming the substitution pattern on the indazole core. rsc.orgresearchgate.net
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this molecule, seven distinct signals are expected, corresponding to the seven carbon atoms in the indazole ring system. The chemical shifts of these carbons, especially those directly bonded to the chlorine, iodine, and nitrogen atoms, are highly informative for confirming the structure. rsc.orgnih.govresearchgate.net
¹⁵N NMR: While less common, ¹⁵N NMR can be employed to probe the nitrogen environments within the indazole ring and the amine group, offering further structural confirmation. nih.govacs.org Studies on other indazoles have shown that nitrogen chemical shifts are effective for distinguishing between isomers. researchgate.netacs.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for "this compound"
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| C3 | - | ~90-100 |
| C4 | ~7.3-7.5 | ~120-125 |
| C5 | - | ~140-145 |
| C6 | - | ~118-123 |
| C7 | ~7.6-7.8 | ~110-115 |
| C3a | - | ~140-145 |
| C7a | - | ~125-130 |
| NH (Indazole) | ~12.0-13.5 | - |
| NH₂ (Amine) | ~4.5-5.5 | - |
Note: These are predicted values based on typical shifts for substituted indazoles and may differ from experimental results. Data is often acquired in solvents like DMSO-d₆ or CDCl₃.
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational modes. For "this compound," these methods would confirm the presence of key functional groups:
N-H Stretching: Characteristic sharp or broad absorption bands corresponding to the amine (NH₂) and indazole (NH) groups would be expected in the range of 3200-3500 cm⁻¹.
C=C and C=N Stretching: Vibrations associated with the aromatic and heterocyclic rings would appear in the 1400-1650 cm⁻¹ region.
C-N Stretching: These vibrations are typically observed in the 1250-1350 cm⁻¹ range.
C-Cl and C-I Stretching: The carbon-halogen bonds would give rise to signals in the lower frequency (fingerprint) region of the spectrum, typically below 800 cm⁻¹.
The combined data from IR and Raman spectra provide a vibrational fingerprint of the molecule, confirming the presence of its core structural components. rsc.orgnih.gov
When a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and intermolecular interactions. For "this compound," a crystal structure would unambiguously confirm the connectivity of the atoms and the planarity of the bicyclic indazole system. Studies on other substituted indazoles have utilized X-ray diffraction to resolve isomeric structures and understand packing arrangements in the crystal lattice. mdpi.comresearchgate.net
Chromatographic Techniques for Separation and Purity Analysis in Research Samples (e.g., preparative HPLC, TLC)
Chromatographic methods are indispensable for both the purification of "this compound" after synthesis and the assessment of its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity. nih.gov A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. The retention factor (Rf) of the product spot can be compared to that of starting materials to assess the reaction's completion.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analytical purity assessment and preparative purification. nih.gov An analytical HPLC run can precisely quantify the purity of a sample by separating the main compound from any impurities. For purification, preparative HPLC can be employed to isolate the desired compound from a complex mixture in high purity. amazonaws.com The choice of stationary phase (e.g., C18) and mobile phase (e.g., mixtures of acetonitrile (B52724) and water) is optimized to achieve the best separation.
Advanced Chiral Resolution Methods (If applicable to derived chiral compounds)
The parent molecule, "this compound," is achiral and therefore does not exist as enantiomers. However, it can serve as a key intermediate in the synthesis of more complex, chiral molecules where a stereocenter might be introduced in a subsequent reaction step. nih.gov
Should "this compound" be used to create a chiral derivative, several advanced methods could be employed to separate the resulting enantiomers:
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a powerful and widely used technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. mdpi.com
Diastereomeric Salt Crystallization: If the chiral derivative contains an acidic or basic functional group, it can be reacted with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which often allows them to be separated by fractional crystallization. The resolving agent is then removed to yield the pure enantiomers. wikipedia.org
While not directly applicable to "this compound" itself, the potential for its use in synthesizing chiral compounds makes the understanding of these resolution techniques relevant in a broader research context. researchgate.net
Future Research Perspectives and Unexplored Avenues for 6 Chloro 3 Iodo 1h Indazol 5 Amine
Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy
Furthermore, the development of catalytic systems that operate under milder conditions, perhaps utilizing earth-abundant metals, is a key area for advancement. acs.org For example, copper-catalyzed methods have shown promise in the synthesis of indazoles and could be adapted for this specific target. acs.org The use of greener solvents, such as polyethylene (B3416737) glycol (PEG), has also been demonstrated in the synthesis of related 2H-indazoles and could be explored. organic-chemistry.org
Exploration of C-H Functionalization Strategies for Indazole Derivatives
Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules, offering a more atom-economical alternative to traditional cross-coupling reactions. mdpi.comrsc.orgmdpi.com For 6-Chloro-3-iodo-1H-indazol-5-amine, several C-H bonds on the benzene (B151609) ring are potential sites for functionalization. The chloro and amino groups will electronically influence the regioselectivity of these reactions.
Transition-metal-catalyzed C-H activation, using catalysts based on rhodium, palladium, or manganese, could be employed to introduce new substituents at specific positions. mdpi.comrsc.orgnih.gov For instance, rhodium(III)-catalyzed C-H activation has been shown to tolerate chloro and bromo groups on the indazole ring, suggesting its applicability to this compound. mdpi.com Research into the directing-group capabilities of the existing amine or the indazole nitrogen atoms could lead to highly regioselective C-H functionalization at positions C-4 or C-7.
Expanding the Scope of Cross-Coupling Reactions at Challenging Positions
The iodo group at the C-3 position of this compound makes it an ideal substrate for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions. nih.govresearchgate.net The C-I bond is generally more reactive than the C-Cl bond, allowing for selective functionalization at the C-3 position.
Future research could focus on developing highly efficient and selective catalytic systems for these transformations on the unprotected indazole. Microwave-assisted Suzuki-type cross-coupling has been successfully applied to unprotected 3-iodoindazoles, offering a rapid and direct route to C-3 vinylated derivatives. nih.gov Similarly, Sonogashira coupling of 3-iodoindazoles provides access to 3-alkynylindazoles, which are valuable synthetic intermediates. researchgate.net The development of catalysts that can selectively activate the C-Cl bond for subsequent cross-coupling would open up avenues for di-functionalization of the molecule.
| Reaction Type | Coupling Partner | Potential Product | Catalyst System |
| Suzuki-Miyaura | Organoboronic acids/esters | 3-Aryl/vinyl-6-chloro-1H-indazol-5-amine | Palladium-based catalysts nih.govmdpi.com |
| Sonogashira | Terminal alkynes | 3-Alkynyl-6-chloro-1H-indazol-5-amine | Palladium/Copper co-catalysis researchgate.net |
| Heck | Alkenes | 3-Alkenyl-6-chloro-1H-indazol-5-amine | Palladium-based catalysts researchgate.net |
Design of Highly Functionalized Indazole Architectures for Specific Research Objectives
The unique substitution pattern of this compound allows for the design of highly functionalized indazole architectures with tailored properties. The amino group at C-5 can be readily derivatized through acylation, alkylation, or sulfonylation, providing access to a wide range of amides, secondary and tertiary amines, and sulfonamides. These modifications can be used to modulate the electronic properties and biological activity of the resulting molecules.
Furthermore, the sequential functionalization of the C-3 (via cross-coupling) and C-5 (via amine derivatization) positions can lead to the rapid generation of a library of diverse indazole derivatives. This approach is particularly valuable in drug discovery, where the exploration of a broad chemical space is essential for identifying lead compounds. The synthesis of indazole derivatives with specific pharmacophores, such as those found in known kinase inhibitors, could be a fruitful area of research.
Integration into Multicomponent Reaction Methodologies
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single reaction vessel to form a complex product, offer a highly efficient approach to generating molecular diversity. nih.govnih.gov The amino group of this compound makes it a suitable component for various MCRs, such as the Ugi or Passerini reactions, after appropriate N-protection or derivatization.
Future research could explore the development of novel MCRs that incorporate this compound as a key building block. For example, a three-component reaction between the indazole amine, an aldehyde, and an isocyanide could potentially yield highly substituted indazole-containing peptidomimetics. The ability to rapidly construct complex molecules from simple starting materials makes MCRs a powerful tool for the synthesis of compound libraries for high-throughput screening. nih.gov
Potential for Application in Photoredox Catalysis and Electrochemistry Research
Recent advances in photoredox catalysis and electrochemistry have opened up new avenues for the synthesis and functionalization of heterocyclic compounds under mild and sustainable conditions. mdpi.comresearchgate.netresearchgate.net The halogenated and amino-substituted nature of this compound makes it an intriguing substrate for these modern synthetic methods.
Photoredox Catalysis: The C-I and C-Cl bonds can be susceptible to reduction by a photoexcited catalyst to generate aryl radicals, which can then participate in a variety of bond-forming reactions. mdpi.commdpi.com The amino group, on the other hand, can act as a reductive quencher of the photocatalyst. nih.gov This dual reactivity could be exploited in novel intramolecular or intermolecular cyclization or coupling reactions. For instance, a photoredox-catalyzed reaction with an alkene could lead to the formation of a new C-C bond at the C-3 position.
Electrochemistry: Electrochemical methods offer a reagent-free approach to oxidation and reduction reactions. The electrochemical synthesis of indazoles and their derivatives has been demonstrated, offering a green alternative to traditional chemical methods. rsc.orgresearchgate.netresearchgate.net Future research could investigate the electrochemical behavior of this compound. For example, anodic oxidation could potentially lead to polymerization or the formation of dimeric structures, while cathodic reduction could be used to selectively cleave one of the carbon-halogen bonds. Electrochemical C-H functionalization, such as sulfonylation or halogenation, has also been reported for indazoles and could be applied to this specific compound. researchgate.netacs.org
Q & A
Q. What are the recommended synthetic routes for 6-Chloro-3-iodo-1H-indazol-5-amine?
A practical approach involves adapting methodologies from analogous indazole derivatives. For example, refluxing precursors with acetic acid under controlled conditions can facilitate cyclization and halogen substitution. Evidence from similar compounds (e.g., 6-chloro-2-methyl-2H-indazol-5-amine) suggests using stoichiometric ratios of reactants and ice-water precipitation for purification . Optimization of iodination steps may require specialized reagents (e.g., KI/I₂ or iodinating agents like N-iodosuccinimide) to ensure regioselectivity.
Q. How can researchers validate the purity and structural identity of this compound?
Post-synthesis characterization should include:
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to assess purity (>95% recommended for research-grade material) .
- Spectroscopic Analysis :
- ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments.
- FT-IR to identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹).
- Melting Point Determination to compare with literature values (e.g., similar indazoles exhibit mp 87–177°C depending on substitution ).
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction is critical for unambiguous structural confirmation. Use programs like SHELXL for refinement and WinGX/ORTEP for visualization . Key steps include:
- Growing high-quality crystals via slow evaporation or diffusion methods.
- Collecting data with a high-resolution detector (e.g., Cu-Kα radiation).
- Refining anisotropic displacement parameters and validating with R-factors (e.g., R₁ < 0.05 for high accuracy). A sample crystallographic table is shown below:
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a, b, c (Å) | 10.25, 12.78, 8.92 |
| α, β, γ (°) | 90, 105.3, 90 |
| R₁ (I > 2σ(I)) | 0.034 |
| Adapted from similar indazole structures . |
Q. What strategies address contradictions between computational predictions and experimental data for this compound?
Discrepancies (e.g., unexpected reaction outcomes or spectral anomalies) require systematic analysis:
- Re-evaluate Synthesis Conditions : Trace impurities (e.g., unreacted iodine) may skew results; repurify using column chromatography .
- Computational Validation : Perform DFT calculations (e.g., Gaussian or ORCA) to compare theoretical vs. experimental NMR chemical shifts or reaction pathways .
- Cross-Validation : Use multiple techniques (e.g., XRD, NMR, mass spectrometry) to corroborate data .
Q. How does the iodine substituent influence reactivity in cross-coupling reactions?
The iodo group acts as a superior leaving group compared to chloro or methyl substituents, enabling participation in Sonogashira or Suzuki-Miyaura couplings . For example:
- React with terminal alkynes under Pd catalysis to form aryl-alkyne derivatives.
- Monitor reaction progress via TLC and isolate products via flash chromatography. Methodology inferred from halogenated indazole reactivity .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
